O-{3-[(4-bromophenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate
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Overview
Description
N-(4-BROMOPHENYL)-3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromophenyl group and a dimethylphenylcarbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed by reacting with an amine under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, using bromine or a brominating agent.
Attachment of the Dimethylphenylcarbamothioyl Group: This step might involve the reaction of the benzamide with a dimethylphenyl isothiocyanate under controlled conditions to form the carbamothioyl linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-3-{[(2,3-Dimethylphenyl)carbamothioyl]oxy}benzamide
- N-(4-Fluorophenyl)-3-{[(2,3-Dimethylphenyl)carbamothioyl]oxy}benzamide
- N-(4-Methylphenyl)-3-{[(2,3-Dimethylphenyl)carbamothioyl]oxy}benzamide
Uniqueness
N-(4-BROMOPHENYL)-3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can be advantageous in drug design and material science.
Properties
Molecular Formula |
C22H19BrN2O2S |
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Molecular Weight |
455.4 g/mol |
IUPAC Name |
O-[3-[(4-bromophenyl)carbamoyl]phenyl] N-(2,3-dimethylphenyl)carbamothioate |
InChI |
InChI=1S/C22H19BrN2O2S/c1-14-5-3-8-20(15(14)2)25-22(28)27-19-7-4-6-16(13-19)21(26)24-18-11-9-17(23)10-12-18/h3-13H,1-2H3,(H,24,26)(H,25,28) |
InChI Key |
NHPIKBCUHGIJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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